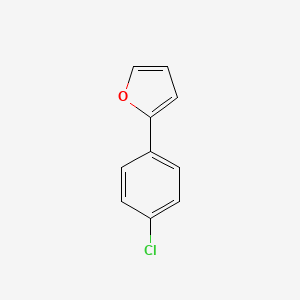
2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic chemical compound notable for its multifunctional properties in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds such as dimethylamino-pyrimidine derivatives and benzenesulfonamide precursors. The process may include:
Nucleophilic substitution reactions: : Introducing the chloro group into the aromatic ring.
Condensation reactions: : Combining the dimethylamino-pyrimidine derivative with the sulfonamide group.
Reaction conditions typically involve the use of organic solvents, controlled temperatures, and the presence of catalysts or reagents to promote the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic procedures with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures ensures consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: : Reduction reactions may involve the gain of electrons, hydrogen atoms, or removal of oxygen atoms.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts may be used in some reactions to enhance the rate of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products may include modified versions of the original compound with additional functional groups or altered molecular structures.
Applications De Recherche Scientifique
2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Explored for potential therapeutic applications, including as an enzyme inhibitor or antimicrobial agent.
Industry: : Utilized in the development of specialty chemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of this compound may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The interactions at the molecular level could affect biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
When comparing 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide with similar compounds, its uniqueness lies in its specific structural features and resulting properties.
Similar Compounds: : Other chloro-substituted sulfonamides, dimethylamino-pyrimidine derivatives, and related sulfonamide compounds.
Each of these similar compounds has its own distinct properties and applications, highlighting the versatility and specificity of this compound.
Propriétés
IUPAC Name |
2-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O2S/c1-11-19-14(10-15(20-11)21(2)3)17-8-9-18-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,18H,8-9H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGSMWPKXOFDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)
![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)





![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)

![N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2656813.png)

![3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile](/img/structure/B2656815.png)
